molecular formula C9H13ClO4S B2796703 Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate CAS No. 2090038-37-0

Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B2796703
CAS No.: 2090038-37-0
M. Wt: 252.71
InChI Key: MAXDFKIKOMGXQQ-UHFFFAOYSA-N
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Description

Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a chlorosulfonyl group and a carboxylate ester group attached to a bicyclo[2.2.1]heptane framework. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of bicyclo[2.2.1]heptane-1-carboxylic acid with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and efficient production rates. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, ketones, and various substituted bicyclo[2.2.1]heptane compounds. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-sulfonylbicyclo[2.2.1]heptane-1-carboxylate
  • Methyl 2-chlorobicyclo[2.2.1]heptane-1-carboxylate
  • Methyl 2-bromosulfonylbicyclo[2.2.1]heptane-1-carboxylate

Uniqueness

Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of both the chlorosulfonyl and carboxylate ester groups on the bicyclic framework. This combination of functional groups imparts specific reactivity and properties that are not observed in similar compounds. The compound’s ability to undergo diverse chemical reactions and its applications in various fields highlight its significance in scientific research and industrial processes .

Properties

IUPAC Name

methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO4S/c1-14-8(11)9-3-2-6(5-9)4-7(9)15(10,12)13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXDFKIKOMGXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)CC2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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